((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate): is a complex organic compound with the molecular formula C46H91NO5 and a molecular weight of 738.21 g/mol . This compound is characterized by its unique structure, which includes a hydroxybutyl group, an azanediyl linkage, and two butyloctanoate ester groups.
Preparation Methods
The synthesis of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) involves multiple steps, typically starting with the preparation of the hydroxybutyl and nonane-9,1-diyl intermediates. These intermediates are then linked through an azanediyl group, followed by esterification with butyloctanoic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, potentially yielding alcohols or amines.
Scientific Research Applications
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of lipid metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group can participate in hydrogen bonding, while the ester groups can undergo hydrolysis, releasing active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) include:
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexanoate): This compound has a similar structure but with hexanoate ester groups instead of butyloctanoate.
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decanoate): This variant contains decanoate ester groups.
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octanoate): This compound features octanoate ester groups.
The uniqueness of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for particular applications .
Properties
Molecular Formula |
C46H91NO5 |
---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
9-[9-(2-butyloctanoyloxy)nonyl-(4-hydroxybutyl)amino]nonyl 2-butyloctanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-25-35-43(33-11-7-3)45(49)51-41-31-23-19-15-17-21-27-37-47(39-29-30-40-48)38-28-22-18-16-20-24-32-42-52-46(50)44(34-12-8-4)36-26-14-10-6-2/h43-44,48H,5-42H2,1-4H3 |
InChI Key |
FDOXDEFUYQWIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.